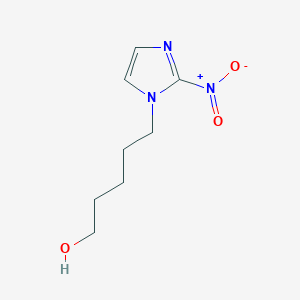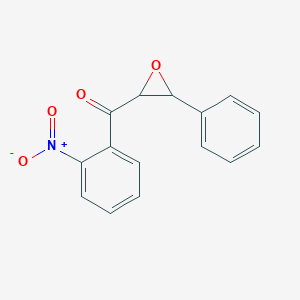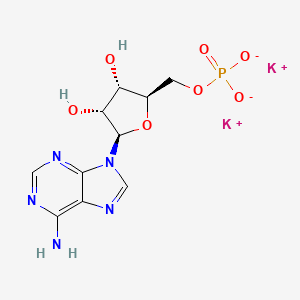
Adenosine Phosphate Dipotassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine Phosphate Dipotassium is a compound that plays a crucial role in various biological processes. It is a salt form of adenosine phosphate, which is a nucleotide involved in energy transfer within cells. This compound is essential for cellular metabolism and is often used in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine Phosphate Dipotassium can be synthesized through the phosphorylation of adenosine using potassium salts. The reaction typically involves the use of potassium hydroxide (KOH) and phosphoric acid (H₃PO₄) under controlled conditions to ensure the formation of the dipotassium salt.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as yeast or bacteria are used to produce adenosine, which is then phosphorylated and converted into the dipotassium salt. This method is preferred due to its efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Adenosine Phosphate Dipotassium undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. These reactions are crucial for its role in cellular energy transfer.
Common Reagents and Conditions:
Hydrolysis: Involves water and typically occurs under acidic or basic conditions.
Phosphorylation: Requires phosphoric acid or other phosphate donors.
Dephosphorylation: Catalyzed by enzymes such as phosphatases.
Major Products Formed:
Hydrolysis: Produces adenosine and inorganic phosphate.
Phosphorylation: Forms higher-energy phosphate compounds like adenosine triphosphate (ATP).
Dephosphorylation: Results in the formation of adenosine diphosphate (ADP) and adenosine monophosphate (AMP).
Aplicaciones Científicas De Investigación
Adenosine Phosphate Dipotassium is widely used in scientific research due to its role in cellular metabolism. Some of its applications include:
Chemistry: Used as a reagent in various biochemical assays.
Biology: Essential for studying cellular energy transfer and metabolism.
Medicine: Investigated for its potential therapeutic effects in conditions such as heart disease and cancer.
Industry: Utilized in the production of energy drinks and supplements due to its role in energy metabolism.
Mecanismo De Acción
Adenosine Phosphate Dipotassium exerts its effects by participating in the transfer of energy within cells. It acts as a substrate for enzymes such as ATP synthase, which catalyzes the formation of ATP from ADP and inorganic phosphate. This process is vital for cellular functions such as muscle contraction, nerve impulse transmission, and biosynthesis of macromolecules.
Comparación Con Compuestos Similares
Adenosine Triphosphate (ATP): Contains three phosphate groups and is the primary energy carrier in cells.
Adenosine Diphosphate (ADP): Contains two phosphate groups and is a precursor to ATP.
Adenosine Monophosphate (AMP): Contains one phosphate group and is involved in various metabolic pathways.
Uniqueness: Adenosine Phosphate Dipotassium is unique due to its specific salt form, which enhances its solubility and stability in aqueous solutions. This property makes it particularly useful in industrial and research applications where solubility and stability are critical.
Propiedades
Fórmula molecular |
C10H12K2N5O7P |
|---|---|
Peso molecular |
423.40 g/mol |
Nombre IUPAC |
dipotassium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2K/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
Clave InChI |
OYERHOIFBRDTSU-IDIVVRGQSA-L |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O)N.[K+].[K+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


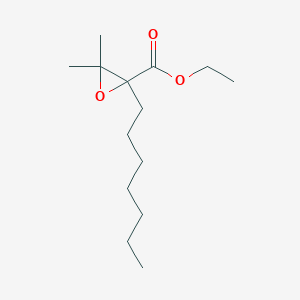
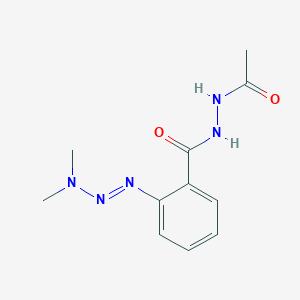

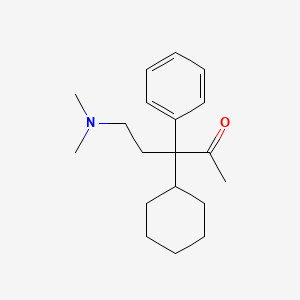
![[4-(Pyridin-2-yldisulfanyl)phenyl]methanol](/img/structure/B14001460.png)
![Ethyl 4-{[(e)-(2-oxocyclohexyl)methylidene]amino}benzoate](/img/structure/B14001461.png)
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
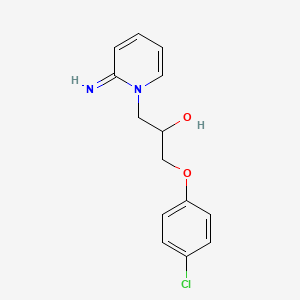
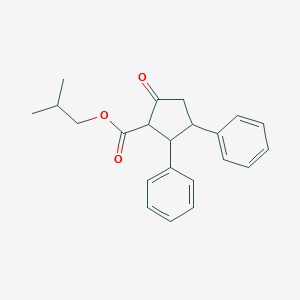

![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)

